4-Oxobut-2-en-1-yl benzoate
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Overview
Description
4-Oxobut-2-en-1-yl benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzoate group attached to a 4-oxobut-2-en-1-yl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxobut-2-en-1-yl benzoate can be achieved through several methods. One common approach involves the esterification of 4-oxobut-2-en-1-ol with benzoic acid in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Another method involves the use of microwave-assisted synthesis, where the reaction between 4-oxobut-2-en-1-ol and benzoic acid is accelerated by microwave irradiation. This method offers the advantage of shorter reaction times and higher yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Oxobut-2-en-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Oxobut-2-en-1-yl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-oxobut-2-en-1-yl benzoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is due to the presence of the electrophilic carbonyl group in the 4-oxobut-2-en-1-yl moiety .
Comparison with Similar Compounds
Similar Compounds
4-Oxobut-2-enoic acid: Similar in structure but lacks the benzoate group.
4-Oxobut-2-en-1-yl acetate: Similar ester but with an acetate group instead of a benzoate group.
4-Oxobut-2-en-1-yl propionate: Another similar ester with a propionate group.
Uniqueness
4-Oxobut-2-en-1-yl benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
118017-13-3 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-oxobut-2-enyl benzoate |
InChI |
InChI=1S/C11H10O3/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-8H,9H2 |
InChI Key |
JWJNIXCNQIEJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC=CC=O |
Origin of Product |
United States |
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